1-Ethoxycycloheptane-1-carboxylic acid
Overview
Description
1-Ethoxycycloheptane-1-carboxylic acid is an organic compound with the molecular formula C10H18O3. It is a carboxylic acid derivative characterized by a seven-membered cycloheptane ring substituted with an ethoxy group and a carboxylic acid group.
Preparation Methods
The synthesis of 1-ethoxycycloheptane-1-carboxylic acid can be achieved through several methods:
Oxidation of Alcohols and Aldehydes: Primary alcohols and aldehydes can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic, alkaline, or neutral media.
Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed to amides and subsequently to carboxylic acids in the presence of acidic or basic catalysts.
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form carboxylic acids after acidification with a mineral acid.
Industrial production methods often involve the optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Ethoxycycloheptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or other derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include thionyl chloride (SOCl2) for the formation of acid chlorides and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Ethoxycycloheptane-1-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Drug Discovery: The compound’s unique structure makes it a valuable tool in the development of new pharmaceuticals.
Material Science: It is used in the study of new materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 1-ethoxycycloheptane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Detailed studies on its mechanism of action are essential for understanding its effects in different applications .
Comparison with Similar Compounds
1-Ethoxycycloheptane-1-carboxylic acid can be compared with other similar compounds, such as:
1-Methylcycloheptane-1-carboxylic acid: Similar in structure but with a methyl group instead of an ethoxy group.
1-Cycloheptane-1-carboxylic acid: Lacks the ethoxy group, making it less complex.
The presence of the ethoxy group in this compound provides unique properties and reactivity, distinguishing it from these similar compounds.
Properties
IUPAC Name |
1-ethoxycycloheptane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-13-10(9(11)12)7-5-3-4-6-8-10/h2-8H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMCUQITJZBIDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCCCCC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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